molecular formula C16H38F3N B1339579 Tetrabutylammonium fluoride dihydrofluoride CAS No. 99337-56-1

Tetrabutylammonium fluoride dihydrofluoride

Cat. No.: B1339579
CAS No.: 99337-56-1
M. Wt: 301.47 g/mol
InChI Key: MRXQMNWIADOAJY-UHFFFAOYSA-M
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Description

Tetrabutylammonium fluoride dihydrofluoride is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NF·2HF. This compound is known for its utility as a source of fluoride ions in organic solvents and is commonly used in various chemical reactions, particularly in organic synthesis.

Mechanism of Action

Target of Action

Tetrabutylammonium fluoride dihydrofluoride is a quaternary ammonium salt that is commonly used as a reagent in various chemical synthesis applications . Its primary targets are organic compounds, particularly those that require a source of fluoride ions for nucleophilic reactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets through nucleophilic reactions . In the gas phase, fluoride is an incredibly potent nucleophile and strong base because of its concentration of charge (as the smallest monoanion) and because of its propensity to form very strong bonds with hydrogen and carbon . As a fluoride source in organic solvents, this compound is used to remove silyl ether protecting groups . It can also be used as an activator in the synthesis of arylated or alkenylated alkynes by the coupling reaction of aryl and alkenyl halides with terminal alkynes in the presence of a Pd catalyst .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of various organic compounds . For instance, it is utilized in the preparation of triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides . It is also used in the synthesis of 2-substituted indoles by cyclization reaction of various 2-ethynylanilines with terminal alkynes using a Pd catalyst .

Result of Action

The result of this compound’s action is the successful synthesis or modification of target organic compounds . For example, as a deprotecting agent, this compound in DMSO will convert O-silylated enolates into carbonyls . With C-Si bonds, this compound gives carbanions that can be trapped with electrophiles or undergo protonolysis .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of water and the type of solvent used . For instance, because of the strong hydrogen bonding ability of fluoride with water, wet this compound and anhydrous this compound show dramatic differences in fluoride nucleophilicity . Moreover, the type of solvent can affect the stability and reactivity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium fluoride dihydrofluoride can be synthesized by passing hydrofluoric acid through an ion-exchange resin, followed by tetrabutylammonium bromide. Upon evaporation of the water, the compound can be collected as an oil in quantitative yield . Another method involves the reaction of hexafluorobenzene with tetrabutylammonium cyanide .

Industrial Production Methods

In industrial settings, the preparation of this compound typically involves similar methods but on a larger scale. The compound is often produced as a trihydrate or as a solution in tetrahydrofuran, which is commercially available .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylammonium fluoride dihydrofluoride is unique due to its ability to provide fluoride ions in organic solvents, which is not as effectively achieved by other tetrabutylammonium salts. Its role in deprotection reactions and as a mild base makes it particularly valuable in organic synthesis .

Properties

IUPAC Name

tetrabutylazanium;fluoride;dihydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXQMNWIADOAJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.F.F.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471859
Record name N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99337-56-1
Record name N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N-tributylbutan-1-aminium fluoride dihydrofluoride
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